Product packaging for Boc-Leu-Arg-Arg-Amc-HCl(Cat. No.:CAS No. 133605-56-8)

Boc-Leu-Arg-Arg-Amc-HCl

Cat. No.: B588361
CAS No.: 133605-56-8
M. Wt: 737.3
InChI Key: WTBWVBHTRDFEND-NYTZCTPBSA-N
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Description

Design of Fluorometric Assays Utilizing Boc-Leu-Arg-Arg-Amc-HCl

Fluorometric assays employing this compound are designed to quantify the activity of proteases that recognize and cleave the peptide bond C-terminal to the arginine residue. The principle of this assay is based on the cleavage of the 7-amino-4-methylcoumarin (B1665955) (AMC) group from the peptide backbone. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic hydrolysis, the liberated AMC fluoresces intensely, and this increase in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

A typical assay involves the incubation of the protease of interest with this compound in a suitable buffer system. ubpbio.com The reaction is generally carried out in a 96-well plate format, allowing for high-throughput screening. ubpbio.com The fluorescence of the released AMC is measured using a fluorometer or a microplate reader, with excitation wavelengths typically around 360-380 nm and emission wavelengths in the range of 460 nm. ubpbio.comnih.gov

The design of a robust fluorometric assay requires careful consideration of several factors. The concentration of the substrate is a critical parameter and is often varied to determine the kinetic constants of the enzyme. Working concentrations for this compound typically range from 10 to 100 µM. as-1.co.jp The assay buffer composition, including pH and the presence of any necessary cofactors or salts, must be optimized for the specific protease being studied. For instance, assays for the 20S proteasome are often conducted in a Tris-HCl buffer at a pH of around 7.5, containing magnesium chloride, potassium chloride, and ATP. nih.gov It is also crucial to include appropriate controls, such as a reaction mixture without the enzyme to account for any non-enzymatic hydrolysis of the substrate, and a reaction with a known inhibitor to confirm the specificity of the measured activity. ubpbio.com

Determination of Protease Kinetic Constants

This compound is extensively used to determine the fundamental kinetic parameters of proteases, providing insights into their catalytic efficiency and substrate specificity.

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many enzymes can be described by the Michaelis-Menten equation. By measuring the rate of AMC release at various concentrations of this compound, the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be determined. The K_m represents the substrate concentration at which the reaction rate is half of V_max and is an indicator of the affinity of the enzyme for the substrate. V_max is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.

The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated from V_max if the enzyme concentration is known (k_cat = V_max / [E]). The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.

EnzymeK_m (µM)V_max (µmol/mg/min)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Source
Oligopeptidase B from Salmonella enterica1.1-2624 asm.org
Cysteine Protease from Actinidia arguta10063.827.260.2726 openbiochemistryjournal.comopenbiochemistryjournal.com

Note: The table presents a selection of kinetic parameters determined for different enzymes using this compound as the substrate. The values can vary depending on the specific experimental conditions.

The rate of hydrolysis of this compound provides a direct measure of the protease's activity. This rate is typically expressed as the amount of product (AMC) released per unit of time. For example, the trypsin-like activity of the 20S proteasome can be quantified by monitoring the linear increase in fluorescence over time. ubpbio.com The turnover number (k_cat) further refines this by normalizing the rate to the enzyme concentration, allowing for a direct comparison of the catalytic activity of different enzymes or enzyme variants. Studies have shown that the turnover of this compound by the 20S proteasome can be influenced by the presence of proteasome activators. ubpbio.com

Characterization of Enzyme Inhibition Mechanisms

This compound serves as a crucial tool for screening and characterizing enzyme inhibitors, which is fundamental in drug discovery and for understanding biological pathways.

The inhibition constant (K_i) is a measure of the potency of an inhibitor and represents the dissociation constant of the enzyme-inhibitor complex. To determine the K_i value, enzyme activity is measured in the presence of varying concentrations of the inhibitor and the substrate, this compound. By analyzing the data, for instance using a Dixon plot, the K_i can be calculated. unito.it This provides a quantitative measure of how tightly the inhibitor binds to the enzyme.

InhibitorEnzymeK_i (µM)Source
Chloro(trifluoromethyl)aziridine derivative 21Human 20S Proteasome (Trypsin-like activity)low-micromolar range unito.it
Chloro(trifluoromethyl)aziridine derivative 22Human 20S Proteasome (Trypsin-like activity)low-micromolar range unito.it
LeupeptinOligopeptidase B from Leishmania major- nih.gov
AntipainOligopeptidase B from Leishmania major- nih.gov

Note: This table provides examples of inhibitors whose inhibitory constants were determined using assays with this compound. The specific K_i values can be found in the cited literature.

The half-maximal inhibitory concentration (IC_50) is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is a commonly used parameter in drug discovery for screening large libraries of compounds to identify potential inhibitors. In an IC_50 screening assay, the activity of the protease is measured in the presence of a fixed concentration of this compound and a range of inhibitor concentrations. rsc.org The resulting data are plotted as percent inhibition versus inhibitor concentration, and the IC_50 value is determined from the dose-response curve. For instance, various chloro(trifluoromethyl)aziridines were screened for their inhibitory activity against the trypsin-like activity of the human 20S proteasome using this compound, leading to the determination of their IC_50 values. unito.it

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H53ClN10O7 B588361 Boc-Leu-Arg-Arg-Amc-HCl CAS No. 133605-56-8

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBWVBHTRDFEND-NYTZCTPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53ClN10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Structural Attributes Pertinent to Research Functionality

Amino Acid Sequence and Protecting Group Configuration (Boc-Leucine-Arginine-Arginine)

The functionality of Boc-Leu-Arg-Arg-Amc-HCl as a protease substrate is defined by its core peptide structure and the strategic placement of a protecting group. The peptide component consists of the amino acid sequence Leucine-Arginine-Arginine. This specific sequence is recognized and cleaved by certain proteases that target the carboxyl side of paired basic amino acid residues. peptanova.de For instance, it is a known substrate for Kex2 endoprotease and is used to determine the trypsin-like activity of the proteasome. bachem.comfishersci.com

The N-terminus of this peptide is protected by a tert-butyloxycarbonyl group, commonly abbreviated as "Boc". The Boc group is a widely used amino-protecting group in peptide synthesis. Its primary function in this substrate is to block the N-terminal amino group, preventing it from being a target for enzymatic cleavage or engaging in unwanted side reactions. americanpeptidesociety.orgpeptide.com This configuration ensures that protease activity is directed specifically to the internal peptide bonds or, in this case, the amide bond linking the C-terminal arginine to the AMC fluorophore. The Boc group is known for being acid-labile, meaning it can be removed under acidic conditions, a property often utilized in solid-phase peptide synthesis but in this context, it serves as a stable blocking group during the enzymatic assay. americanpeptidesociety.orglibretexts.org

Characteristics of the 7-Amino-4-Methylcoumarin (B1665955) (Amc) Fluorophore

The reporter element of this substrate is 7-Amino-4-Methylcoumarin (Amc), a blue-emitting fluorophore. fluorofinder.com In its free form, Amc exhibits distinct spectral properties that are harnessed for detection in enzymatic assays. caymanchem.com When Amc is conjugated to the C-terminus of the peptide substrate via an amide bond, its fluorescence is significantly quenched. caymanchem.comresearchgate.net This quenching is due to the alteration of the fluorophore's conjugated system of electrons when its amino group is part of the amide linkage. researchgate.net

The utility of Amc lies in the dramatic change in its fluorescence upon release from the peptide. Free Amc has a strong fluorescent signal, whereas the peptide-conjugated form is weakly fluorescent. iris-biotech.denih.gov This property allows for a high signal-to-noise ratio in assays, as the background fluorescence from the uncleaved substrate is minimal. biosyntan.de

Fluorophore State Excitation Max (nm) Emission Max (nm) Fluorescence Intensity
Peptide-conjugated Amc ~330-345 caymanchem.comresearchgate.netiris-biotech.de~390-400 researchgate.netiris-biotech.denih.govLow / Quenched iris-biotech.denih.gov
Free Amc (Post-cleavage) ~341-350 nih.govaatbio.comcaymanchem.com~440-450 fluorofinder.comnih.govaatbio.comHigh / Strong iris-biotech.denih.gov

Principles of Proteolytic Cleavage and Amc Release for Fluorescence Generation

The use of this compound in research is based on the principle of fluorescence generation upon specific enzymatic action. The substrate is designed so that the amide bond between the C-terminal arginine and the Amc molecule is the primary target for the protease of interest. nih.gov

The process unfolds in a clear sequence:

Initially, in a solution containing the intact this compound substrate, fluorescence is minimal because the Amc fluorophore is quenched by the attached peptide. iris-biotech.de

When a specific protease that recognizes the Leu-Arg-Arg sequence is introduced, it catalyzes the hydrolysis (cleavage) of the amide bond between the second arginine residue and the Amc molecule. nih.govcaymanchem.com

This cleavage liberates the free 7-Amino-4-Methylcoumarin. caymanchem.com

Once freed from the quenching effect of the peptide, the Amc molecule fluoresces intensely upon excitation at its optimal wavelength. iris-biotech.denih.gov The release of free Amc also results in a red-shift of its excitation and emission wavelengths. iris-biotech.de

The rate of increase in fluorescence intensity is directly proportional to the rate of substrate cleavage, which in turn reflects the activity of the protease under investigation. researchgate.net This allows for the continuous and real-time monitoring of enzyme kinetics, making this type of fluorogenic substrate an essential tool in enzymology and drug discovery. chemimpex.com

Synthetic Strategies and Chemical Modifications for Research Applications

Methodologies for Boc-Leu-Arg-Arg-Amc-HCl Synthesis

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. altabioscience.com

Solid-Phase Peptide Synthesis (SPPS) Protocols

The synthesis of this compound via SPPS involves a series of repeated cycles of coupling, washing, and deprotection. A common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids. altabioscience.com

A generalized SPPS protocol for this compound would involve the following steps:

Resin Preparation : The synthesis can be initiated from a pre-loaded resin where the C-terminal amino acid, in this case, a derivative of arginine, is already attached. However, due to the poor nucleophilicity of the AMC amine group, direct coupling of the peptide to AMC on the resin can be challenging. sigmaaldrich.com An alternative and often more efficient method involves synthesizing the peptide on the resin and then coupling the fully protected peptide to AMC in the liquid phase after cleavage from the resin. Another approach utilizes pre-loaded resins with amino acid-AMC derivatives, which simplifies the process and is compatible with standard Fmoc SPPS protocols. sigmaaldrich.com

Amino Acid Coupling : The amino acids (Arginine and Leucine) are added sequentially. The synthesis starts from the C-terminus (Arginine) and proceeds to the N-terminus (Leucine). altabioscience.com The synthesis of arginine-rich peptides can be challenging due to the bulky guanidinium (B1211019) side chain of arginine, which can hinder coupling efficiency. biotage.com To overcome this, a "double coupling" strategy is often employed, where the coupling step for arginine residues is repeated to ensure complete incorporation and minimize the formation of deletion sequences. biotage.com The side chain of arginine is protected, commonly with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, to prevent unwanted side reactions. mdpi.com

Deprotection : After each coupling step, the Fmoc protecting group from the newly added amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org This exposes the free amino group for the next coupling reaction.

Boc Protection : Once the Leu-Arg-Arg sequence is assembled, the N-terminal leucine (B10760876) is protected with the Boc (tert-butyloxycarbonyl) group.

Cleavage and Deprotection : The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups (like Pbf from arginine). This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. altabioscience.commdpi.com

AMC Coupling (if not using a pre-loaded resin) : If the peptide was synthesized without the AMC group, it is then coupled to 7-amino-4-methylcoumarin (B1665955) in the liquid phase.

Purification and Salt Formation : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). altabioscience.com Finally, the purified peptide is treated with hydrochloric acid (HCl) to form the hydrochloride salt, which improves its solubility and stability.

StepDescriptionKey Considerations
Resin Choice Pre-loaded AMC resin or standard resin for post-synthesis AMC coupling.Poor nucleophilicity of AMC can make direct coupling difficult. sigmaaldrich.com
Amino Acid Protection Fmoc for α-amino groups, Pbf for Arginine side chain.Pbf is a standard protecting group for Arginine in Fmoc-SPPS. mdpi.com
Coupling Sequential addition of Fmoc-Arg(Pbf)-OH and Boc-Leu-OH."Double coupling" for Arginine residues is recommended to improve yield. biotage.com
Cleavage Treatment with a strong acid cocktail (e.g., TFA-based).Scavengers are necessary to prevent side reactions. altabioscience.commdpi.com
Purification Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).Essential for removing impurities and achieving high purity. altabioscience.com

Considerations for Purity and Homogeneity in Research Batches

The purity and homogeneity of this compound are critical for obtaining reliable and reproducible results in research. Impurities can interfere with enzyme assays, leading to inaccurate kinetic data or false-positive/negative results.

Common Impurities and Their Sources:

Truncated Peptides : These arise from incomplete coupling reactions, where a portion of the growing peptide chains fails to have the next amino acid added. altabioscience.com

Deletion Peptides : These are a result of incomplete deprotection, leading to the skipping of an amino acid in the sequence. Capping unreacted amino groups after coupling can minimize the formation of deletion sequences. altabioscience.com

Peptides with Protecting Groups : Incomplete removal of side-chain protecting groups (e.g., Pbf) during the final cleavage step can result in modified peptides. altabioscience.com

Diastereomers : Racemization of amino acids can occur during synthesis, leading to the incorporation of D-amino acids instead of the natural L-amino acids.

Byproducts from Cleavage : The strong acids and scavengers used for cleavage can sometimes react with the peptide, creating unwanted adducts.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) : This is the primary technique used to assess the purity of synthetic peptides. Reverse-phase HPLC with a C18 column can effectively separate the target peptide from most impurities. altabioscience.com The purity is typically determined by integrating the peak area of the main product relative to the total peak area at a specific wavelength (e.g., 215 nm for the peptide bond). altabioscience.com

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct sequence has been assembled. altabioscience.com

For research applications requiring high accuracy, such as enzyme kinetics or inhibitor screening, a purity of >95% or even >98% is often required. altabioscience.comubpbio.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are crucial for studying enzyme specificity, developing more selective substrates, and creating probes for different proteases. Analogues are typically created by substituting one or more amino acids in the peptide sequence.

For instance, the substitution of one of the arginine residues with lysine (B10760008) (Boc-Leu-Lys-Arg-AMC) creates a substrate that can be used to study different proteases or to investigate the importance of the P1 and P2 positions for enzyme recognition. biosynth.com Similarly, replacing an arginine with a non-basic amino acid can significantly alter the substrate's specificity.

The synthesis of these analogues generally follows the same SPPS protocols as for the parent compound, with the only difference being the use of the desired protected amino acid at the corresponding coupling step. The rationale behind the design of these analogues is often to probe the substrate-binding pocket of a target enzyme and to understand the structural determinants of substrate recognition and cleavage.

AnalogueAmino Acid SubstitutionPotential Research Application
Boc-Leu-Lys-Arg-AMCArginine to LysineStudying proteases with a preference for Lysine at the P1 or P2 position. biosynth.com
Boc-Gly-Arg-Arg-AMCLeucine to GlycineInvestigating the role of the P3 position in substrate binding. smolecule.com
Suc-Leu-Leu-Val-Tyr-AMCComplete sequence changeSubstrate for the chymotrypsin-like activity of the proteasome. mdpi.com
Z-Leu-Leu-Glu-AMCComplete sequence changeSubstrate for the caspase-like activity of the proteasome. mdpi.com

Chemical Modifications for Altered Substrate Properties or Tagging

Beyond amino acid substitution, this compound and its analogues can be chemically modified to alter their properties or to introduce tags for various applications.

Modifications to Alter Substrate Properties:

N-terminal and C-terminal Modifications : The N-terminal Boc group can be replaced with other protecting groups or moieties to alter the substrate's solubility, stability, or cell permeability. C-terminal modifications other than the AMC group can also be introduced. qyaobio.com

Incorporation of Non-natural Amino Acids : Introducing non-natural amino acids can provide resistance to degradation by other proteases or introduce unique chemical handles for further modification.

Tagging for Detection and Isolation:

Biotinylation : A biotin (B1667282) tag can be attached to the peptide, typically at the N-terminus or via a lysine side chain. biosynth.com Biotinylated substrates are useful for affinity purification of the interacting enzyme or for detection using streptavidin-conjugated reporters. The use of a spacer arm between the peptide and the biotin tag is often recommended to avoid steric hindrance. biosynth.com

Fluorescent Tagging : In addition to the AMC fluorophore, other fluorescent dyes can be incorporated into the peptide. This is particularly useful for creating Fluorescence Resonance Energy Transfer (FRET) substrates. biorxiv.org In a FRET substrate, a fluorophore and a quencher are placed on opposite sides of the cleavage site. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence. sigmaaldrich.com

Epitope Tagging : Short peptide sequences that are recognized by specific antibodies (epitope tags) can be added to the substrate. This allows for the detection and immunoprecipitation of the substrate-enzyme complex. biosynth.com

These chemical modifications expand the utility of this compound from a simple activity assay substrate to a versatile tool for a wide range of biochemical and cell-based studies.

Enzymatic Activity Assays and Kinetic Characterization

Optimization of Assay Parameters for Research Studies

The accuracy and reliability of kinetic data derived from enzymatic assays using Boc-Leu-Arg-Arg-AMC-HCl are contingent upon the careful optimization of several reaction conditions. These parameters can significantly influence enzyme stability, activity, and the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com

The pH of the reaction buffer is a critical determinant of enzyme activity, affecting the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Determining the optimal pH for an enzyme's activity towards Boc-Leu-Arg-Arg-AMC is a fundamental step in assay development. For instance, studies on trypsin-like proteases often reveal a neutral to alkaline pH optimum. While specific data for Boc-Leu-Arg-Arg-AMC with various enzymes is dispersed, related substrates provide insight. For example, the hydrolysis of Boc-Gln-Ala-Arg-AMC by TMPRSS2 shows optimal activity in a pH range of 8.0–8.5. Similarly, an enzyme extract from the abdominal gland that cleaves Boc-Leu-Gly-Arg-AMC exhibits peak activity at pH 9.0. medchemexpress.com For the 20S proteasome, a buffer of pH 7.1 has been used in kinetic assays with Boc-Leu-Arg-Arg-AMC. ubpbio.comubpbio.com Conversely, assays for cathepsin B using the substrate Cbz-Arg-Arg-pNA are performed at a more acidic pH of 6.0. hzdr.de It is crucial to perform a pH profile analysis by measuring enzyme activity across a range of pH values to identify the optimal condition for the specific enzyme under investigation.

Table 1: Illustrative pH Optima for Protease Activity with Related AMC Substrates

Enzyme/System Substrate Optimal pH
TMPRSS2 Boc-Gln-Ala-Arg-AMC 8.0–8.5
Abdominal Gland Extract Boc-Leu-Gly-Arg-AMC 9.0 medchemexpress.com
20S Proteasome Boc-Leu-Arg-Arg-AMC 7.1 ubpbio.comubpbio.com
Cathepsin B Cbz-Arg-Arg-pNA 6.0 hzdr.de

This table is for illustrative purposes and shows that optimal pH can vary significantly depending on the enzyme and substrate.

Temperature significantly affects the rate of enzymatic reactions. An increase in temperature generally leads to a higher reaction velocity up to an optimal point, beyond which the enzyme begins to denature, causing a rapid loss of activity. Research on a crude extract from the abdominal gland demonstrated that the optimal temperature for the hydrolysis of Boc-Leu-Gly-Arg-AMC was 45°C. medchemexpress.com Assays involving the 20S proteasome and Boc-Leu-Arg-Arg-AMC are frequently conducted at 37°C to approximate physiological conditions. ubpbio.comubpbio.com The unique substrate-dependent temperature sensitivity of some enzymes further underscores the need to determine the optimal temperature for each specific enzyme-substrate system. asm.org

Table 2: Reported Assay Temperatures for AMC Substrate Hydrolysis

Enzyme/System Substrate Assay Temperature (°C)
Abdominal Gland Extract Boc-Leu-Gly-Arg-AMC 45 medchemexpress.com
20S Proteasome Boc-Leu-Arg-Arg-AMC 37 ubpbio.comubpbio.com
Cathepsin L Thioamide Peptides 27 rsc.org

The ionic strength and the specific ions present in the assay buffer can influence enzyme structure, stability, and catalytic activity. High salt concentrations, such as 150 mM NaCl, are often included to mimic physiological conditions. However, the optimal ionic strength can be enzyme-dependent. For example, assays for the 20S proteasome using Boc-Leu-Arg-Arg-AMC have been performed in a buffer containing 50 mM NaCl. ubpbio.comubpbio.com

The choice of buffering agent is also critical. Buffers like Tris-HCl and HEPES are commonly used for assays in the neutral to alkaline pH range. pubcompare.ai For instance, a common assay buffer for proteasome activity includes 50 mM Tris-HCl. pubcompare.ai It is essential to screen different buffer systems and ionic strengths to find the conditions that yield maximal and stable enzyme activity.

Detergents and reducing agents are often included in assay buffers to improve enzyme stability and activity. Non-ionic detergents like Triton X-100 (at concentrations around 0.01%) can prevent enzyme aggregation and adsorption to surfaces. brennerlab.net Reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (bME) are crucial for maintaining the activity of cysteine proteases by keeping the active site cysteine residue in a reduced state. pubcompare.airsc.org For example, assays for the 20S proteasome with Boc-Leu-Arg-Arg-AMC have been conducted in the presence of 2 mM β-mercaptoethanol. ubpbio.comubpbio.com However, it is important to note that some compounds, including detergents, can act as fluorescence quenchers, necessitating careful validation.

Real-Time Kinetic Monitoring and Data Analysis Methodologies

The use of Boc-Leu-Arg-Arg-AMC allows for the real-time monitoring of protease activity. The cleavage of the Arg-AMC bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which exhibits a significant increase in fluorescence upon liberation. caymanchem.com This fluorescence can be continuously measured using a spectrofluorometer or a fluorescent plate reader, typically with excitation wavelengths ranging from 340-380 nm and emission wavelengths from 440-460 nm. caymanchem.compubcompare.aiubpbio.commobitec.com

The data obtained from these real-time assays are typically in the form of fluorescence units versus time. The initial rate of the reaction (V₀) is determined from the linear portion of this curve. ubpbio.com To determine kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximal velocity (Vₘₐₓ), assays are performed with varying concentrations of the Boc-Leu-Arg-Arg-AMC substrate. nih.gov The resulting initial velocity data are then fitted to the Michaelis-Menten equation. This allows for the calculation of key kinetic constants that characterize the enzyme's efficiency and affinity for the substrate. For accurate determination of protease-specific activity, it's often necessary to subtract the background fluorescence from control reactions, such as those containing a specific proteasome inhibitor like MG132 when assaying proteasome activity in cell lysates. ubpbio.comubpbio.com

Table 3: Common Excitation and Emission Wavelengths for AMC-based Substrates

Substrate Type Excitation (nm) Emission (nm)
AMC-based substrates 340-380 caymanchem.compubcompare.aiubpbio.com 440-460 caymanchem.compubcompare.aiubpbio.com
Free AMC 340-360 caymanchem.com 440-460 caymanchem.com

Specificity Profiling and Enzyme Target Identification

Proteases Hydrolyzing Boc-Leu-Arg-Arg-Amc-HCl

Boc-Leu-Arg-Arg-Amc is widely utilized as a fluorogenic substrate to measure the trypsin-like peptidase activity of the 20S proteasome. as-1.co.jpbiomol.com The proteasome is a multi-catalytic protease complex responsible for protein degradation, and its activities are categorized as chymotrypsin-like, caspase-like, and trypsin-like. This substrate is specific for the latter. Upon enzymatic cleavage by the proteasome's active sites, the free AMC fluorophore is released, which can be quantified to determine enzyme activity. caymanchem.com

In experimental settings, working concentrations of the substrate typically range from 50 to 200 µM. ubpbio.commobitec.com The fluorescence of the liberated AMC is detected at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm. as-1.co.jpbiomol.comubpbio.com When measuring proteasome activity in complex biological samples like cell lysates, it is common practice to use specific proteasome inhibitors, such as epoxomicin (B1671546) or MG132. mobitec.comresearchgate.net This allows researchers to distinguish the fluorescence generated by proteasomal cleavage from that of other cellular proteases that might also hydrolyze the substrate. ubpbio.commobitec.com Studies have also shown that fatty acids can modulate the proteasome's activity on this substrate; for example, linoleic acid can inhibit the trypsin-like activity at high concentrations but cause potent activation when the fatty acid concentration is reduced by dilution. bioone.org

Boc-Leu-Arg-Arg-Amc is also a recognized substrate for Kex2 endoprotease (also known as kexin or proteinase yscF) from the yeast Saccharomyces cerevisiae. bachem.comfishersci.com Kex2 is a calcium-dependent serine protease that processes precursor proteins by cleaving at the C-terminal side of dibasic amino acid sequences, such as Lys-Arg and Arg-Arg. wur.nl The structure of Boc-Leu-Arg-Arg-Amc, with its terminal Arg-Arg sequence, fits the substrate specificity profile of Kex2, making it a good substrate for assaying the enzyme's activity. as-1.co.jpbiomol.combachem.com

Human Kallikrein 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a serine protease that can cleave Boc-Leu-Arg-Arg-Amc. as-1.co.jpbiomol.comfishersci.com KLK5 exhibits a preference for cleaving substrates at sites with basic amino acid residues, particularly arginine (Arg) and lysine (B10760008) (Lys), at the P1 position. as-1.co.jpbiomol.com The presence of arginine at the cleavage site of Boc-Leu-Arg-Arg-Amc makes it a suitable substrate for investigating the enzymatic activity and inhibition of KLK5. as-1.co.jpbiomol.com While other substrates like Boc-Val-Pro-Arg-AMC are also commonly used to measure KLK5 activity, the cleavage of Boc-Leu-Arg-Arg-Amc confirms its utility in profiling this enzyme. rndsystems.combiolegend.com

Given its peptide sequence, Boc-Leu-Arg-Arg-Amc serves as a substrate for trypsin and other related serine proteases that recognize and cleave after basic amino acid residues. pubcompare.ai Trypsin's canonical function involves the hydrolysis of peptides on the C-terminal side of arginine and lysine. The Arg-Arg-AMC sequence in the substrate is an effective target for this class of enzymes, making it useful for general assays of trypsin-like activity beyond the proteasome. pubcompare.ai

There is no direct evidence from the analyzed research to suggest that Boc-Leu-Arg-Arg-Amc is a primary substrate for thrombin. While thrombin is a serine protease with specificity for arginine, it typically recognizes a more extended consensus sequence, such as in the substrate Boc-Val-Pro-Arg-AMC, for which it shows high sensitivity. adipogen.com Other fluorogenic substrates used for thrombin assays include Z-Gly-Gly-Arg-AMC and Boc-Gly-Arg-Arg-AMC. evitachem.compubcompare.ai The substitution of Leucine (B10760876) at the P3 position in Boc-Leu-Arg-Arg-Amc appears to make it a less favorable substrate for thrombin compared to peptides with other residues at this position.

Similar to thrombin, there is no clear indication that Boc-Leu-Arg-Arg-Amc is a preferred substrate for plasmin. Research into plasmin substrates often points to peptides with a lysine residue at the P1 cleavage site. For instance, Boc-Val-Leu-Lys-AMC is described as a sensitive fluorogenic substrate for plasmin. medchemexpress.com Another similar peptide, Boc-Leu-Lys-Arg-AMC, is also noted as a substrate for plasmin. ontosight.ai The presence of arginine instead of lysine at the P2 position in Boc-Leu-Arg-Arg-Amc may reduce its efficiency as a substrate for plasmin compared to other available sequences.

Data Tables

Table 1: Summary of Protease Specificity for this compound

Enzyme TargetHydrolyzes Substrate?Key Research FindingsCitations
20S Proteasome YesStandard substrate for measuring trypsin-like activity. Cleavage releases fluorescent AMC. ubpbio.com, caymanchem.com, as-1.co.jp, researchgate.net
Kex2 Endoprotease YesGood substrate due to specificity for dibasic Arg-Arg sequences. bachem.com, as-1.co.jp, fishersci.com, biomol.com
Human Kallikrein 5 (KLK5) YesCleaved by KLK5, which has a P1 preference for basic residues like Arginine. as-1.co.jp, fishersci.com, biomol.com
Trypsin YesGeneral substrate for trypsin and related serine proteases that cleave after basic residues. pubcompare.ai
Thrombin No evidence foundNot a preferred substrate; thrombin shows higher sensitivity for other sequences like Boc-VPR-AMC. adipogen.com
Plasmin No evidence foundNot a primary substrate; plasmin often prefers substrates with Lysine, such as Boc-VLK-AMC. ontosight.ai, medchemexpress.com

Urokinase-Type Plasminogen Activator

Urokinase-Type Plasminogen Activator (uPA) is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to active plasmin. researchgate.net Its substrate specificity is directed towards arginine residues at the P1 position. researchgate.netpnas.org While direct kinetic data for the cleavage of Boc-Leu-Arg-Arg-AMC by uPA is not extensively documented in the reviewed literature, related fluorogenic peptides are established substrates. For instance, Z-Gly-Gly-Arg-AMC is a known substrate for both urokinase and tissue-type plasminogen activator. evitachem.comechelon-inc.com Furthermore, substrates with a basic residue at P1, such as Boc-Leu-Lys-Arg-AMC, are utilized for assaying urokinase activity. ontosight.ai The ability of uPA to cleave after arginine residues is fundamental to its physiological functions, which include not only plasminogen activation but also the cleavage of its own receptor (uPAR) and the matrix protein vitronectin at specific arginine sites. nih.govfrontiersin.orgembopress.org

Flavivirus Proteases (e.g., NS2B-NS3pro of Dengue, West Nile, Yellow Fever Viruses)

The NS2B-NS3 protease (NS2B-NS3pro) is essential for the replication of flaviviruses, including Dengue (DENV), West Nile (WNV), and Japanese Encephalitis Virus (JEV). tokushima-u.ac.jpresearchgate.net This protease recognizes and cleaves polyprotein substrates after dibasic residues. tokushima-u.ac.jp Boc-Leu-Arg-Arg-AMC has been used to characterize the enzymatic activity of JEV NS2B(H)-NS3pro. However, it was identified as a substrate with low catalytic efficiency for this particular enzyme. researchgate.net

In a comparative study, the binding affinity of JEV protease for Boc-LRR-AMC was three times higher than for Boc-Gly-Arg-Arg-AMC (Boc-GRR-AMC), but the catalytic efficiency for Boc-GRR-AMC was approximately 10-fold higher. researchgate.nettheadl.com This suggests a preference for a smaller residue (Glycine) over a bulky one (Leucine) at the P3 position for efficient catalysis by JEV protease, a characteristic also observed with DEN and WNV proteases. researchgate.net While the di-arginine motif is recognized, the P3 residue significantly influences the rate of hydrolysis. researchgate.nettheadl.com

Table 1: Kinetic Parameters for JEV NS2B(H)-NS3pro with Fluorogenic Substrates

Substrate K_m (μM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Boc-Leu-Arg-Arg-AMC 39.0 ± 4.0 0.000146 ± 0.000007 3.74 ± 0.3
Boc-Gly-Arg-Arg-AMC 123.0 ± 19.0 0.0041 ± 0.0003 33.3 ± 4.0

Data sourced from a study on recombinant Japanese Encephalitis Virus NS2B(H)-NS3pro protease. researchgate.net

Oligopeptidase B (from diverse microbial and parasitic sources)

Oligopeptidase B (OpdB) is a serine peptidase belonging to the prolyl oligopeptidase family, found in various microorganisms and parasites, that displays trypsin-like specificity. embopress.org It has been identified as a virulence factor in some pathogenic organisms. Research on OpdB from Salmonella enterica showed that it hydrolyzes several fluorogenic substrates, with a preference for basic residues at the P1 and P2 positions. embopress.org

The substrate Boc-Leu-Arg-Arg-AMC is cleaved by OpdB. A study on Salmonella OpdB noted that replacing the P2-Arginine in Boc-Leu-Arg-Arg-AMC with Lysine did not cause a significant change in the Michaelis constant (K_m), indicating that both basic residues are well-tolerated at the P2 position. embopress.org OpdB from the parasite Trypanosoma evansi has also been shown to cleave Boc-Leu-Arg-Arg-AMC. researchgate.net Kinetic analysis of Leishmania major OpdB found that substrates containing a di-arginine motif, such as Z-Arg-Arg-AMC and Boc-Gly-Arg-Arg-AMC, had the highest catalytic efficiency due to low K_m values. echelon-inc.com

Table 2: Substrate Specificity of Salmonella OpdB

Substrate K_m (μM) k_cat (s⁻¹) k_cat/K_m (s⁻¹μM⁻¹)
Cbz-Arg-Arg-AMC 0.18 ± 0.04 6.5 ± 0.2 36
Boc-Gly-Arg-Arg-AMC 0.22 ± 0.02 4.8 ± 0.1 22
Boc-Leu-Lys-Arg-AMC 0.20 ± 0.05 4.0 ± 0.3 20

This table presents kinetic data for related substrates with Salmonella OpdB, highlighting the enzyme's efficiency with di-basic motifs. embopress.org

Matriptase and Hepsin

Matriptase and hepsin are type II transmembrane serine proteases (TTSPs) that are involved in a variety of physiological and pathological processes, including cancer progression. nih.gov Both enzymes exhibit a strong preference for cleaving substrates after a basic arginine residue at the P1 position. nih.gov Their substrate specificity has been profiled using various synthetic peptides.

While Boc-Leu-Arg-Arg-AMC is not the most commonly cited substrate, closely related sequences are used to assay the activity of these proteases. For example, hepsin activity can be measured by its ability to cleave Boc-Gln-Arg-Arg-AMC. Positional scanning studies and inhibitor design have confirmed that both matriptase and hepsin prefer arginine at P1 and often accommodate a leucine at the P2 position. This is further supported by the use of Boc-Gln-Ala-Arg-AMC and Boc-Leu-Gly-Arg-AMC as substrates for matriptase. The Leu-Arg-Arg sequence in the title compound aligns well with the known subsite preferences of these proteases.

Transmembrane Serine Protease 2 (TMPRSS2)

TMPRSS2 is another member of the TTSP family and is a critical host factor for the entry of various respiratory viruses, including influenza viruses and coronaviruses. Like other TTSPs, TMPRSS2 has a distinct preference for an arginine residue at the P1 position of its substrates.

The activity of TMPRSS2 is frequently measured using fluorogenic substrates containing a P1-Arg. While Boc-Gln-Ala-Arg-AMC has been identified as a particularly effective substrate for TMPRSS2, it has also been reported that the enzyme can cleave Boc-Leu-Gly-Arg-AMC. This indicates that while the P2 and P3 residues influence the efficiency of cleavage, the primary determinant for recognition by TMPRSS2 is the P1-Arginine, making peptides like Boc-Leu-Arg-Arg-AMC relevant for its study.

Analysis of Substrate Recognition Motifs and P1 Site Preferences

The cleavage of Boc-Leu-Arg-Arg-AMC by the aforementioned enzymes is governed by specific interactions between the substrate's amino acid sequence and the protease's binding pockets (subsites). The P1-P1' scissile bond is central, and the specificity is largely dictated by the P1 residue.

For trypsin-like serine proteases, the preference for a basic P1 residue (Arginine or Lysine) is a highly conserved feature. ontosight.ai This is primarily due to the presence of a negatively charged aspartic acid residue (Asp189 in chymotrypsinogen numbering) at the bottom of the S1 binding pocket, which forms a stabilizing salt bridge with the positively charged side chain of the P1-Arg. pnas.orgontosight.ai The longer side chain of arginine allows for a direct ionic interaction with Asp189, which is a key determinant of substrate selection. pnas.orgontosight.ai

The TTSP family, which includes matriptase, hepsin, and TMPRSS2, demonstrates a characteristic and strong specificity for arginine in the P1 position. nih.gov Beyond the crucial P1-S1 interaction, residues in other positions also contribute to specificity. For many of these proteases, including matriptase and hepsin, a hydrophobic residue like leucine is preferred at the P2 position, fitting into the corresponding S2 pocket.

Comparative Studies with Other Synthetic Fluorogenic Substrates

This compound is a synthetic, fluorogenic peptide substrate primarily used to measure the activity of proteases that exhibit trypsin-like activity, meaning they preferentially cleave peptide bonds C-terminal to basic amino acid residues like arginine (Arg) and lysine (Lys). The specificity of this substrate is largely dictated by its P1 and P2 residues—the amino acids at the cleavage site. The presence of two consecutive arginine residues (Arg-Arg) makes it a target for enzymes that recognize and bind to paired basic amino acids. Key enzymes identified as targets include the 20S proteasome, Kex2 endopeptidase, and various kallikreins. adipogen.comubpbio.comfishersci.com

Comparative studies are essential for validating the specificity and utility of a given substrate in biochemical assays. These studies benchmark a substrate like Boc-Leu-Arg-Arg-AMC against other fluorogenic substrates with different peptide sequences to determine which is optimal for a specific enzyme. The goal is to find a substrate that is not only sensitive but also selective, meaning it is efficiently hydrolyzed by the target enzyme but poorly by others. tandfonline.com

The effectiveness of a substrate is quantified by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating higher binding affinity between the enzyme and substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is known as the specificity constant or catalytic efficiency, and it is the most significant measure for comparing the preference of an enzyme for different substrates. nih.gov A higher kcat/Km value signifies greater efficiency and specificity. nih.gov

For instance, the selection of the amino acid in the P2 position (Leu in this case) can significantly increase substrate specificity, primarily by increasing kcat rather than decreasing Km. nih.gov This demonstrates that while the P1 residue is critical for initial recognition, adjacent residues play a crucial role in optimizing the catalytic action.

In studies profiling various serine proteases, a range of substrates with different peptide sequences are used. For example, to assay for thrombin, substrates like Boc-Val-Pro-Arg-AMC and Z-Gly-Gly-Arg-AMC are often employed. adipogen.comrsc.org For plasmin, a substrate with a P2 aromatic amino acid may be preferred. nih.gov The table below provides an illustrative comparison of kinetic data for different fluorogenic substrates with various trypsin-like proteases. This highlights how Boc-Leu-Arg-Arg-AMC might perform relative to other common substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ThrombinBoc-Val-Pro-Arg-AMC211095.2 x 10⁶
α-ThrombinZ-Gly-Gly-Arg-AMC168N/AN/A
Cysteine Protease (A. arguta)Z-Leu-Arg-MCA10027.262.7 x 10⁵
Cysteine Protease (A. arguta)Boc-Val-Leu-Lys-MCAN/AN/AN/A
TrypsinBSA-Au Nanoclusters163.82.4 x 10⁵

This table compiles data from multiple sources for illustrative comparison. adipogen.comrsc.orgscielo.bropenbiochemistryjournal.com N/A indicates data not available in the cited sources. The comparison of different enzymes with different substrates illustrates the range of kinetic values observed in protease research.

The use of Boc-Leu-Arg-Arg-AMC is particularly prominent in measuring the trypsin-like activity of the proteasome. ubpbio.commobitec.commedchemexpress.com When assaying complex biological samples like cell lysates, its activity is often compared against a control sample pre-treated with a proteasome-specific inhibitor, such as MG132. ubpbio.commobitec.com This comparative method allows researchers to subtract the fluorescence contributed by other cellular proteases and isolate the activity of the proteasome. ubpbio.commobitec.com

Ultimately, comparative studies using a panel of fluorogenic substrates are indispensable for accurately profiling protease specificity. nih.gov The data from these analyses enable researchers to select the most appropriate substrate for their specific target enzyme, ensuring high sensitivity and minimizing off-target activity, which is crucial for applications like inhibitor screening and kinetic analysis. adipogen.comhzdr.de

Applications of Boc Leu Arg Arg Amc Hcl in Academic Research

Discovery and Characterization of Protease Inhibitors

Boc-Leu-Arg-Arg-Amc-HCl serves as a critical tool in the discovery and characterization of novel protease inhibitors. Its primary application in this area is in high-throughput screening (HTS) assays designed to identify new inhibitory compounds. The underlying principle of these assays is the enzymatic cleavage of the peptide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by a target protease. This cleavage releases the AMC fluorophore, which emits a detectable fluorescent signal. Potential inhibitors are introduced into the assay, and their ability to reduce the rate of AMC release is quantified, thereby indicating their inhibitory potency.

This substrate is particularly useful for assessing the trypsin-like activity of the 20S proteasome. ubpbio.comfishersci.combachem.com Researchers have employed this compound to screen for and characterize inhibitors of this specific proteasomal activity. For instance, in a study evaluating new scaffolds for proteasome inhibitors, this substrate was used to measure the trypsin-like (T-L) activity of the human 20S proteasome and to determine the IC50 values of potential inhibitory compounds. semanticscholar.orgmdpi.com

The following table summarizes the use of this compound in determining the inhibitory potential of various compounds against the trypsin-like activity of the proteasome.

Compound ClassTarget ProteaseAssay FindingReference
Novel Synthetic CompoundsHuman 20S ProteasomeDetermined IC50 values for T-L activity inhibition. semanticscholar.org
Chloro(trifluoromethyl)aziridinesHuman 20S ProteasomeScreened for inhibition of T-L activity at a fixed concentration. mdpi.com
Metal-Based Compounds (Na-AuPT)Purified Human 20S ProteasomeMeasured the inhibition of T-L activity. nih.gov

Elucidation of Proteolytic Enzyme Mechanisms

The specific nature of the peptide sequence in this compound allows researchers to delve into the mechanisms of proteolytic enzymes. By monitoring the real-time kinetics of AMC release, scientists can study the dynamics of enzymatic cleavage. pubcompare.ai This is crucial for understanding how specific proteases recognize and process their substrates at a molecular level.

The compound has been instrumental in elucidating the mechanisms of various proteases, including cathepsins and the Kex2 endoprotease. fishersci.compubcompare.ai For example, it is considered a good substrate for the Kex2 endoprotease (also known as kexin or proteinase yscF), a calcium-dependent serine protease found in yeast. fishersci.com Studies using this substrate help to clarify the substrate specificity and catalytic activity of such enzymes. The development and use of substrates like this compound represent a significant step forward in understanding the intricacies of enzymatic cleavage. pubcompare.ai

Investigation of Protease Activity in Biological Systems

This compound is widely applied to measure protease activity in a variety of biological contexts, from simple cell extracts to more complex disease models.

A common application of this substrate is the measurement of proteasome activity in cellular lysates. ubpbio.commobitec.com Researchers can prepare whole-cell lysates and use this compound to specifically quantify the trypsin-like activity of the proteasome. nih.gov To ensure specificity, a control experiment is often performed where the lysates are pre-treated with a known proteasome inhibitor, such as MG132 or bortezomib. ubpbio.commobitec.com The fluorescence measured in these inhibitor-treated lysates is attributed to the activity of other cellular proteases that can also cleave the substrate. This background reading is then subtracted from the total fluorescence to determine the specific activity of the proteasome. ubpbio.commobitec.com

The substrate is frequently used in assays with purified or recombinant enzymes to study their activity in a controlled environment. For example, it has been used to measure the activity of recombinant 20S proteasome from bovine and human sources. ubpbio.commdpi.com In these systems, known concentrations of the enzyme are incubated with the substrate, and the rate of AMC release is measured to determine the enzyme's catalytic efficiency. ubpbio.com This approach allows for the detailed characterization of enzyme kinetics and the effects of activators or inhibitors.

This compound has proven valuable in studying the role of proteases in various diseases.

Cancer: In cancer research, this substrate is used to measure proteasome activity in lysates from different cancer cell lines, such as Jurkat, K562, and HT-29. semanticscholar.org This is important because proteasome inhibitors are a key class of anti-cancer drugs, and understanding the proteasome activity in different cancer types can provide valuable insights. semanticscholar.orgnih.gov

Viral Infections: The substrate has been employed in research on viral diseases. For instance, in the context of coronaviruses, related fluorogenic substrates are used to screen for inhibitors of viral proteases or host proteases like TMPRSS2, which are essential for viral entry into cells. acs.orgbiorxiv.org Similarly, in dengue virus research, a related substrate, Boc-Gly-Arg-Arg-AMC, was used to assay the activity of the viral NS2B-NS3 protease. nih.gov

Parasitic Diseases: The role of proteases in parasitic infections has also been investigated using this substrate. In research on Toxoplasma gondii, the causative agent of toxoplasmosis, related substrates are used to assess the activity of parasitic cathepsin proteases, which are potential drug targets. nih.gov In schistosomiasis research, Boc-Leu-Arg-Arg-Amc has been used to measure the activity of the β2 subunit of the Schistosoma mansoni 20S proteasome (Sm20S). nih.gov

Development of Research-Grade Bioassays for Enzyme Quantification

This compound is a cornerstone in the development of sensitive and reliable bioassays for quantifying protease activity. These fluorogenic assays are typically conducted in microplate format, allowing for high-throughput analysis. pubcompare.aipubcompare.ai The released AMC is detected using a fluorometer or a fluorescence plate reader, with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively. ubpbio.commobitec.com

The development of these assays involves optimizing various parameters, such as substrate concentration, enzyme concentration, and buffer conditions, to ensure accurate and reproducible results. mdpi.com For example, working concentrations for this compound are often in the range of 50-200 µM. ubpbio.commobitec.com These assays are crucial for both basic research into enzyme function and for drug discovery efforts aimed at identifying new protease inhibitors. evitachem.com

The table below provides typical experimental parameters for bioassays using this compound.

ParameterValueReference
Excitation Wavelength360-380 nm ubpbio.compubcompare.ai
Emission Wavelength460 nm ubpbio.compubcompare.ai
Working Substrate Concentration50-200 µM ubpbio.commobitec.com
Assay Format96-well or 384-well plate ubpbio.compubcompare.ai

Integration in High-Throughput Screening Platforms

The chemical compound this compound is a valuable tool in high-throughput screening (HTS) for the discovery of novel protease inhibitors. chemimpex.com Its utility in HTS is rooted in its nature as a fluorogenic substrate; the peptide sequence is linked to a 7-amino-4-methylcoumarin (AMC) group, which is quenched and non-fluorescent in the intact molecule. cvmh.frcaymanchem.com Enzymatic cleavage of the peptide bond by a target protease releases the AMC fluorophore, resulting in a measurable fluorescent signal. cvmh.frcaymanchem.com This "turn-on" fluorescence mechanism is ideal for HTS campaigns.

In a typical HTS assay, this compound is incubated with the target enzyme in the wells of a multi-well plate. ubpbio.com When a library of potential inhibitor compounds is added, any compound that effectively blocks the enzyme's activity will prevent the cleavage of the substrate, leading to a reduction or absence of fluorescence. This allows for the rapid screening of thousands of compounds to identify potential drug candidates. chemimpex.com The signal can be detected using fluorescent plate readers, which are standard equipment in HTS laboratories. ubpbio.compubcompare.ai The substrate is particularly useful for screening inhibitors of the proteasome's trypsin-like activity. cvmh.frmedchemexpress.com

Table 1: Typical High-Throughput Screening (HTS) Assay Parameters

Parameter Description Typical Value/Condition
Platform Multi-well microtiter plates (e.g., 96-well, 384-well) 96-well plate ubpbio.com
Substrate This compound 10-100 μM adipogen.com
Enzyme Purified target protease (e.g., 20S Proteasome) 20 nM ubpbio.com
Incubation Time and temperature for enzymatic reaction 37°C for a kinetic read over 20-120 minutes ubpbio.compubcompare.ai
Detection Fluorescence measurement of released AMC Excitation: 340-380 nm, Emission: 440-460 nm cvmh.fradipogen.commobitec.com

| Readout | Quantification of enzyme inhibition | Reduction in fluorescence signal relative to controls |

Contributions to Proteomics and Enzyme Activity Profiling

This compound has made significant contributions to proteomics and enzyme activity profiling, primarily by enabling the sensitive measurement of specific protease activities within complex biological samples. pubcompare.ai It is widely recognized as a fluorogenic substrate for assessing the trypsin-like peptidase activity of the proteasome, a critical complex for protein degradation in cells. adipogen.combachem.comfishersci.com The compound is used to measure the activity of both the 20S proteasome core and the larger 26S proteasome. cvmh.frcaymanchem.commedchemexpress.com

The specificity of the substrate is determined by its tripeptide sequence, Leu-Arg-Arg. Proteases with a preference for cleaving after basic amino acid residues, such as arginine (Arg), will hydrolyze this substrate. adipogen.com Beyond the proteasome, this substrate has been used to characterize the activity of other enzymes, including the Kex2 endopeptidase from Saccharomyces cerevisiae and Kallikrein 5. adipogen.comfishersci.com

Research findings have demonstrated its utility in various contexts. For instance, in a study investigating the effects of oleuropein (B1677263), researchers used this compound to measure the trypsin-like activity of the proteasome in cell lysates, revealing that oleuropein could enhance this activity and reduce cytotoxicity induced by mutant huntingtin protein. pubcompare.ai In another study profiling peptidases in the nematode Angiostrongylus costaricensis, various fluorogenic substrates were used, though Boc-Ala-Gly-Pro-Arg-AMC was found to be preferentially hydrolyzed over other sequences in that specific biological context. nih.gov The excitation and emission maxima for the released AMC are consistently reported in the range of 340-380 nm and 440-460 nm, respectively. cvmh.frcaymanchem.com

Table 2: Enzymes Profiled Using this compound

Enzyme Biological Context Typical Substrate Concentration Key Research Application
20S/26S Proteasome Ubiquitin-Proteasome System, protein degradation 50-200 µM ubpbio.commobitec.com Measuring trypsin-like activity in cell lysates, inhibitor screening. ubpbio.compubcompare.ai
Kex2 Endopeptidase (Kexin) Prohormone processing in yeast Not specified Substrate specificity studies. adipogen.comfishersci.com

| Kallikrein 5 (KLK5) | Skin desquamation, serine protease signaling | Not specified | Characterizing enzyme specificity for basic residues. adipogen.com |

To ensure specificity when measuring proteasome activity in cell lysates, researchers often pre-treat samples with a known proteasome inhibitor, such as MG132. ubpbio.commobitec.com The residual fluorescence is then subtracted from the total, accounting for the activity of other cellular proteases that might also cleave the substrate. mobitec.com

Role in Peptide Chemistry and Bioconjugation Studies

In the fields of peptide chemistry and bioconjugation, this compound serves as both an analytical tool and a structural motif. The "Boc" group (tert-butyloxycarbonyl) is a widely used protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com This allows the Leu-Arg-Arg sequence to be used as a building block for constructing more complex peptides or peptide-based therapeutics. chemimpex.comchemimpex.com

The defined peptidic nature of the compound allows it to mimic natural substrates, providing insights into peptide-protein interactions and enzymatic cleavage mechanisms. chemimpex.com The arginine residues within the sequence are particularly notable. Their guanidinium (B1211019) groups are positively charged at physiological pH and can be sites for specific chemical modifications or for forming non-covalent interactions with target proteins.

A key application is in the design and synthesis of targeted molecular probes and therapeutic agents. For example, research into creating targeted constructs for colon cancer involved the synthesis of complex molecules where a Boc-Leu-OH unit was conjugated to other chemical moieties. nih.gov While this specific study used Boc-Leu-OH as a starting point for a larger inhibitor structure, it illustrates how the peptide components found in this compound are employed in the rational design of bioactive molecules. nih.gov Furthermore, the core peptide can be attached to other biomolecules in bioconjugation processes to enhance the specificity of therapeutic agents. chemimpex.com Its use as a building block is crucial for developing research tools and potential peptide-based drugs, especially in fields like oncology and immunology. chemimpex.com

Advanced Methodological Considerations and Future Research Directions

Automation and Miniaturization of Boc-Leu-Arg-Arg-Amc-HCl Assays

The amenability of this compound to high-throughput screening (HTS) has driven the adoption of automation and miniaturization in protease assays. The core principle of these assays lies in the enzymatic cleavage of the substrate, which liberates the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, providing a readily quantifiable signal. nih.gov This straightforward mechanism has facilitated the transition of these assays to automated platforms, significantly increasing throughput and reducing reagent consumption.

Initially performed in 96-well microtiter plates, assays utilizing this compound and similar fluorogenic substrates are now routinely conducted in 384-well and even 1536-well formats. nih.gov This trend towards miniaturization is heavily reliant on sophisticated automated liquid handling systems, such as acoustic dispensers and robotic arms, which can accurately dispense nanoliter volumes of reagents. nih.gov These systems not only enhance precision and reproducibility but also enable the screening of large compound libraries for potential protease inhibitors in a time-efficient manner.

Beyond standard microplate formats, the field is increasingly exploring the use of microfluidic "lab-on-a-chip" technologies for even greater miniaturization and control. nih.govnih.gov These platforms allow for protease assays to be performed in picoliter to nanoliter volume droplets, further minimizing sample and reagent usage. nih.gov Integrated microfluidic chips can be designed to handle sample injection, mixing, incubation, and detection in a continuous and automated fashion, offering a high degree of control over reaction conditions and enabling kinetic studies with high temporal resolution. biosyntan.de The development of such platforms holds the promise of single-cell or even single-molecule protease activity analysis using substrates like this compound.

TechnologyWell/Volume FormatKey Advantages
Automated Liquid Handlers 96, 384, 1536-well platesHigh throughput, precision, reproducibility, reduced reagent consumption.
Acoustic Dispensers Nanoliter dispensingContact-free liquid handling, further miniaturization, reduced dead volumes.
Microfluidic Devices Picoliter to nanoliter droplets/channelsMassive parallelization, single-cell/molecule analysis potential, precise control over reaction conditions.

Spectroscopic Advancements for Enhanced Fluorescence Detection

The utility of this compound is intrinsically linked to the spectroscopic properties of the AMC fluorophore. Upon enzymatic cleavage, free AMC exhibits fluorescence with excitation and emission maxima typically around 340-380 nm and 440-460 nm, respectively. biosyntan.de While this provides a robust signal for measuring protease activity, several spectroscopic advancements have been developed to enhance the sensitivity, reliability, and scope of assays using AMC-based substrates.

One significant challenge with AMC is potential interference from colored compounds in screening libraries, which can absorb light in the UV/blue region of the spectrum, leading to high background noise and false-positive results. To address this, alternative fluorophores with more red-shifted excitation and emission wavelengths, such as rhodamine 110, have been employed in protease substrates. biosyntan.de These fluorophores are less susceptible to interference from autofluorescent compounds and light scattering.

Fluorescence Resonance Energy Transfer (FRET) represents another powerful spectroscopic tool. In a FRET-based protease assay, a substrate is labeled with two different fluorophores—a donor and an acceptor (or quencher). biosyntan.de When the substrate is intact, the close proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in either quenched donor fluorescence or emission at the acceptor's wavelength. Upon cleavage by a protease, the donor and acceptor are separated, leading to an increase in donor fluorescence or a decrease in acceptor fluorescence. biosyntan.de This ratiometric detection can provide a more robust and sensitive readout with a high signal-to-noise ratio. biosyntan.de

Time-Resolved FRET (TR-FRET) further refines this approach by using long-lifetime lanthanide metals (e.g., terbium, europium) as donors. nih.govnih.gov The long-lived fluorescence of lanthanides allows for a time delay between excitation and detection, effectively eliminating short-lived background fluorescence from scattered light and autofluorescent compounds. nih.gov This results in a significant improvement in assay sensitivity and is particularly advantageous for HTS applications.

Fluorescence Polarization (FP) is another advanced technique that can be applied to protease assays. moleculardevices.com In this method, a larger, fluorescently labeled substrate has a high polarization value because it tumbles slowly in solution. Upon cleavage by a protease, the smaller, fluorescently labeled fragments tumble more rapidly, leading to a decrease in the polarization of the emitted light. nih.gov This homogenous assay format is less prone to certain types of interference and provides a reliable measure of enzymatic activity.

Spectroscopic TechniquePrincipleAdvantages over Standard Fluorescence
Red-Shifted Fluorophores Use of fluorophores with longer excitation/emission wavelengths (e.g., Rhodamine 110).Reduced interference from colored compounds and autofluorescence.
FRET Energy transfer between a donor and acceptor fluorophore on the substrate.Ratiometric detection, high signal-to-noise ratio.
TR-FRET FRET using a long-lifetime lanthanide donor.Elimination of background fluorescence, enhanced sensitivity.
Fluorescence Polarization Measures changes in the rotational speed of a fluorescently labeled substrate upon cleavage.Homogenous format, reduced interference from inner filter effects.

Integration with Structural Biology for Ligand-Enzyme Interactions

While this compound is an excellent substrate for kinetic characterization of proteases, its rapid cleavage presents challenges for direct use in structural biology techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM), which require stable enzyme-ligand complexes. However, the kinetic data derived from assays using this substrate are invaluable for guiding structural studies and understanding ligand-enzyme interactions at an atomic level.

The specificity of a protease for this compound provides crucial information about the preferred amino acid residues at the P1, P2, and P3 positions of the substrate. This knowledge is fundamental for the rational design of non-cleavable substrate analogs or inhibitors that can form stable complexes with the enzyme's active site. By replacing the scissile amide bond with a non-hydrolyzable moiety (e.g., a boronic acid, a phosphonate, or a ketone), researchers can create molecules that mimic the substrate but remain bound to the protease, allowing for co-crystallization or analysis by NMR or cryo-EM.

These structural techniques can then provide high-resolution three-dimensional models of the enzyme-ligand complex. X-ray crystallography reveals the precise atomic coordinates of the ligand within the active site, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. NMR spectroscopy can provide insights into the dynamics of the interaction in solution and can be used to map the binding site. Cryo-EM is increasingly being used to determine the structures of large protease complexes.

The resulting structural information, in turn, informs the interpretation of kinetic data obtained with this compound. For example, the structural model can explain why a particular protease exhibits high affinity and turnover for this specific peptide sequence. This iterative cycle of kinetic analysis informing structural studies, which then provides a deeper understanding of the kinetics, is a powerful paradigm in modern enzymology and drug discovery.

Development of Multiplexed Assays for Protease Mixtures

Biological samples often contain a complex mixture of proteases with overlapping specificities. To dissect the activity of individual proteases within these mixtures, there is a growing need for multiplexed assays that can simultaneously measure the activity of multiple enzymes. While this compound is a valuable tool, its cleavage by multiple trypsin-like proteases makes it unsuitable for single-plex analysis in complex samples without additional controls.

The development of multiplexed protease assays often relies on the design of a panel of fluorogenic substrates, each with a degree of specificity for a particular protease or protease family. By using substrates with spectrally distinct fluorophores, the activities of multiple proteases can be monitored simultaneously in the same well. For instance, one substrate might release AMC (blue fluorescence) while another releases a rhodamine-based fluorophore (green/orange fluorescence).

Another approach involves the use of FRET-based substrates in a multiplexed format. By designing substrates with different peptide sequences and labeling them with distinct FRET pairs, it is possible to create an array of sensors that can be interrogated simultaneously. The specificity of each substrate is key to the success of this approach.

Furthermore, activity-based probes (ABPs), which are small molecules that covalently bind to the active site of a protease, can be used in a multiplexed fashion. ABPs can be tagged with different reporter groups (e.g., fluorophores or mass tags), allowing for the simultaneous profiling of the active proteome. While this compound is a substrate and not an ABP, the information it provides on protease specificity can guide the design of more selective ABPs.

The challenges in developing multiplexed assays for proteases that cleave this compound lie in achieving sufficient substrate specificity to differentiate between closely related enzymes. A combination of substrate design, specific inhibitors, and advanced data analysis is often required to deconvolve the activities of individual proteases in a mixture.

Computational Approaches to Predict Substrate Specificity and Affinity

Computational methods are becoming increasingly integral to the study of protease-substrate interactions, and they can be powerfully combined with experimental data from assays using this compound. These in silico approaches can provide predictive insights into substrate specificity and affinity, guiding the design of new substrates and inhibitors.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, the Boc-Leu-Arg-Arg peptide) to the active site of a protease. By scoring different binding poses, docking algorithms can help to rationalize the observed specificity of an enzyme for this substrate and can be used to screen virtual libraries of other peptides for potential cleavage.

Molecular dynamics (MD) simulations offer a more dynamic view of the enzyme-substrate interaction. MD simulations can model the conformational changes that occur upon substrate binding and can be used to calculate the binding free energy, providing a theoretical measure of affinity. These simulations can reveal the key interactions that stabilize the substrate in the active site and facilitate catalysis, offering a detailed explanation for the kinetic parameters determined experimentally.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of substrates with their biological activity (e.g., the rate of cleavage by a protease). By analyzing a dataset of peptides and their cleavage efficiencies, QSAR models can identify the physicochemical properties that are most important for substrate recognition and can be used to predict the activity of new, untested peptides.

Machine learning algorithms are also being applied to predict protease substrate specificity. By training on large datasets of known protease substrates and cleavage sites, these models can learn the complex patterns that govern protease-substrate recognition. Such models could be used to predict which other proteases might cleave this compound or to design novel substrates with high specificity for a particular enzyme.

The experimental data generated using this compound, such as Michaelis-Menten constants (Km and kcat), are essential for validating and refining these computational models. This synergy between computational and experimental approaches accelerates our understanding of protease biology and the development of new tools for its study.

Q & A

Q. What steps validate the reusability of this compound in longitudinal studies?

  • Methodology : Perform stability tests under assay conditions (e.g., prolonged incubation at 37°C) and analyze degradation products via LC-MS. For freeze-thaw cycles, quantify activity loss using internal standards and report maximum permissible cycles in supplementary materials .

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